1-Bromo-3-isobutylbenzene
Description
Significance of Aryl Bromides in Organic Synthesis
Aryl bromides are organic compounds containing an aromatic ring where a hydrogen atom is replaced by a bromine atom. thermofisher.com They serve as crucial building blocks in organic chemistry, enabling the synthesis of a wide array of complex molecules, including bioactive compounds, organic materials, and polymers, through various transformations of the carbon-bromine (C-Br) bond. acs.org Their utility is particularly prominent in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Negishi couplings, where the bromine atom acts as an effective leaving group to facilitate the formation of new carbon-carbon bonds. smolecule.com Aryl bromides are often preferred over aryl chlorides due to their higher reactivity, while being more cost-effective than aryl iodides, striking a balance between reactivity and expense. nih.gov Their stability and reactivity make them indispensable reagents for constructing the carbon skeletons of many pharmaceutical agents and functional materials. acs.org
Overview of Isobutylbenzene (B155976) Derivatives in Chemical Research
Isobutylbenzene and its derivatives are a significant class of compounds in both industrial and research settings. solubilityofthings.com Isobutylbenzene itself is a key raw material in the pharmaceutical industry, most notably as a precursor in the synthesis of ibuprofen (B1674241), a widely used nonsteroidal anti-inflammatory drug. vinatiorganics.com In chemical research, scientists actively investigate isobutylbenzene derivatives for their potential applications in pharmaceuticals and agrochemicals. solubilityofthings.comtechsciresearch.com The isobutyl group, with its specific steric and electronic properties, can be strategically incorporated into molecules to modulate their biological activity or physical properties. Research has focused on developing efficient and environmentally friendly methods for the synthesis of isobutylbenzene derivatives, such as the acylation of isobutylbenzene to produce key intermediates like p-isobutylacetophenone. google.com These derivatives are pivotal in creating new specialty chemicals and exploring novel therapeutic agents. techsciresearch.com
Contextualization of 1-Bromo-3-isobutylbenzene within Aromatic Chemistry
This compound is an aromatic compound that integrates the structural features of both an aryl bromide and an alkylbenzene. Its molecular structure consists of a benzene (B151609) ring substituted with a bromine atom and an isobutyl group at the meta position (positions 1 and 3). This specific arrangement of substituents dictates its chemical properties and reactivity. The bromine atom serves as a reactive handle for a multitude of organic transformations, particularly cross-coupling reactions, while the isobutyl group influences the molecule's solubility and steric profile, and acts as a weak electron-donating group, affecting the reactivity of the aromatic ring in electrophilic substitution reactions. smolecule.com As a disubstituted benzene, its primary role in research is as an intermediate for the synthesis of more complex organic molecules for pharmaceutical and materials science applications. smolecule.com
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 139155-55-8 |
| Molecular Formula | C₁₀H₁₃Br |
| Molecular Weight | 213.11 g/mol |
| Boiling Point | 237.0±9.0°C at 760 mmHg |
| Appearance | Colorless oil |
| SMILES | CC(C)CC1=CC(=CC=C1)Br |
| InChI Key | YSJTXBKDIUSLGN-UHFFFAOYSA-N |
Data sourced from multiple chemical suppliers and databases. ambeed.com
Positional isomerism occurs when compounds have the same molecular formula but differ in the position of substituents on a carbon skeleton. curlyarrows.com In disubstituted benzenes like bromo-isobutylbenzene, three positional isomers exist: ortho (1,2-), meta (1,3-), and para (1,4-). lumenlearning.com The specific arrangement of the bromo and isobutyl groups in this compound (meta), as compared to its ortho and para isomers (1-Bromo-2-isobutylbenzene and 1-Bromo-4-isobutylbenzene), has profound chemical implications. smolecule.com
The directing effects of the two substituents are additive. libretexts.org The isobutyl group is a weak activating group and an ortho, para-director, while the bromine atom is a deactivating group but also an ortho, para-director. lumenlearning.com The relative positions of these groups influence the regioselectivity of further electrophilic aromatic substitution reactions. More significantly, the isomeric position affects the steric hindrance around the reactive bromine site, which can impact the efficiency of reactions like Grignard reagent formation or transition-metal-catalyzed couplings. wikipedia.orgwikipedia.org The different electronic and steric environments of each isomer lead to distinct physical properties (e.g., melting points, boiling points, and dipole moments) and unique reactivity profiles, making the selection of a specific positional isomer crucial for achieving a desired synthetic outcome. smolecule.comnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name |
|---|
| 1-Bromo-2-isobutylbenzene (B1628604) |
| This compound |
| 1-Bromo-4-isobutylbenzene (B1275543) |
| Acetic anhydride |
| Aluminum chloride |
| Benzene |
| Bromine |
| m-Bromobenzaldehyde |
| Chlorobenzene |
| Dichlorobenzene |
| Ibuprofen |
| Iron |
| Iron(III) bromide |
| Isobutylbenzene |
| p-Isobutylacetophenone |
| N-bromosuccinimide |
| Negishi coupling |
| Suzuki-Miyaura coupling |
| Toluene (B28343) |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-bromo-3-(2-methylpropyl)benzene | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-8(2)6-9-4-3-5-10(11)7-9/h3-5,7-8H,6H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSJTXBKDIUSLGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC(=CC=C1)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 1 Bromo 3 Isobutylbenzene
Established Synthetic Pathways via Electrophilic Aromatic Substitution
The synthesis of 1-bromo-3-isobutylbenzene is commonly approached through electrophilic aromatic substitution, a fundamental process in organic chemistry. These pathways include the direct bromination of an isobutylbenzene (B155976) precursor or a multi-step synthesis starting from benzene (B151609).
Bromination of 3-Isobutylbenzene with Bromine (Br₂) and Lewis Acid Catalysts (e.g., Fe, FeBr₃, AlCl₃)
A primary method for synthesizing this compound involves the direct electrophilic bromination of isobutylbenzene. smolecule.com This reaction utilizes molecular bromine (Br₂) activated by a Lewis acid catalyst, such as iron (Fe) powder, iron(III) bromide (FeBr₃), or aluminum chloride (AlCl₃). smolecule.combrainly.com The Lewis acid polarizes the Br-Br bond, creating a potent electrophile that can be attacked by the electron-rich aromatic ring.
The isobutyl group is an alkyl group, which acts as an ortho-, para-director in electrophilic aromatic substitution. This means that under standard kinetic control, the bromination of isobutylbenzene would predominantly yield a mixture of 1-bromo-2-isobutylbenzene (B1628604) (ortho) and 1-bromo-4-isobutylbenzene (B1275543) (para).
Achieving the desired meta-substitution to form this compound requires specific reaction conditions that overcome the natural ortho/para directing effect of the isobutyl group. This is often accomplished through isomerization under thermodynamic control.
Research has shown that certain Lewis acid catalysts can facilitate the isomerization of the initially formed ortho and para products to the more thermodynamically stable meta isomer. Gallium(III) chloride (GaCl₃) has been identified as a particularly effective catalyst for this purpose. In a study on the bromination of various alkylbenzenes, GaCl₃ was shown to initially produce the expected ortho/para products, which then converted into mixtures containing significant amounts of the meta-derivative over time. arkat-usa.org For isobutylbenzene, the steric bulk of the alkyl group contributes to the formation of larger amounts of the meta-product. arkat-usa.org
Table 1: Influence of Catalyst on Regioselectivity of Isobutylbenzene Bromination Data derived from studies on alkylbenzene bromination. arkat-usa.org
| Catalyst (mol %) | Reaction Time (h) | o-isomer Yield (%) | m-isomer Yield (%) | p-isomer Yield (%) |
|---|---|---|---|---|
| FeCl₃ (3.6%) | 12 | 20 | Not Reported | 78 |
| GaCl₃ (5%) | 12 | 14 | 45 | 10 |
Stepwise Synthesis from Benzene Precursors
An alternative route to this compound begins with benzene and involves a sequence of electrophilic aromatic substitution reactions. brainly.com This multi-step process requires careful planning regarding the order of substitution to achieve the desired 1,3-substitution pattern.
The first step in this sequence is the bromination of benzene to produce bromobenzene (B47551). brainly.comvaia.com This is a classic electrophilic aromatic substitution reaction where benzene is treated with bromine in the presence of a Lewis acid catalyst like FeBr₃. vaia.com
The reaction proceeds as follows: C₆H₆ + Br₂ --(FeBr₃)--> C₆H₅Br + HBr vaia.com
The second step involves introducing the isobutyl group onto the bromobenzene ring via a Friedel-Crafts alkylation. brainly.com In theory, this would involve reacting bromobenzene with an isobutyl halide, such as isobutyl chloride, and a Lewis acid catalyst like AlCl₃. brainly.combrainly.com The bromine atom on the ring is an ortho-, para-director, meaning this reaction would be expected to yield a mixture of 1-bromo-2-isobutylbenzene and 1-bromo-4-isobutylbenzene, not the desired meta isomer.
Furthermore, a significant challenge in Friedel-Crafts alkylation with primary halides like isobutyl chloride is the propensity for carbocation rearrangement. brainly.com The primary isobutyl carbocation initially formed can undergo a hydride shift to form the much more stable tertiary-butyl (tert-butyl) carbocation. brainly.com This rearrangement would lead to the formation of 1-bromo-4-tert-butylbenzene (B1210543) as the major product, rather than the intended isobutyl derivative.
Due to these challenges of regioselectivity and carbocation rearrangement, direct Friedel-Crafts alkylation of bromobenzene with isobutyl chloride is not an efficient pathway for synthesizing this compound. A more controlled, albeit longer, approach would involve Friedel-Crafts acylation followed by a reduction step to prevent rearrangement, though this would still result in an ortho/para product mixture.
Initial Bromination of Benzene with Br₂/Lewis Acid
Catalytic Approaches to this compound Synthesis
Modern synthetic efforts continue to seek more efficient and selective catalytic systems. For the synthesis of specific bromo-alkylbenzene isomers, shape-selective catalysts and novel Lewis acids are areas of active investigation.
Catalytic systems using zeolites have been explored for the regioselective bromination of aromatic compounds. google.com Zeolites are microporous aluminosilicates that can act as "shape-selective" catalysts. By performing the reaction within the constrained pores of the zeolite, access to the ortho positions of a substrate like isobutylbenzene can be sterically hindered, favoring substitution at the para position. google.com While often employed to maximize para-selectivity, the principles of shape-selective catalysis represent an important strategy for controlling isomer distribution. For instance, HY zeolites have been used in the bromination of substrates like isobutylbenzene to achieve high para-selectivity. google.com While this approach is designed to favor the para isomer, it underscores the power of specialized catalytic environments to control regiochemical outcomes, a principle that could be adapted to favor other isomers under different conditions.
Gallium Trichloride (B1173362) (GaCl₃) Catalysis in Aromatic Bromination and Isomerization
Gallium trichloride (GaCl₃) has emerged as a versatile catalyst for the bromination of aromatic compounds. arkat-usa.orgresearchgate.net Unlike traditional methods that often yield ortho- and para-isomers, GaCl₃ catalysis can be tailored to produce significant amounts of the meta-substituted product through a one-pot bromination-isomerization process. arkat-usa.orgresearchgate.net
One-Pot Procedures for m-Brominated Products
The reaction of monoalkylbenzenes with bromine in the presence of a catalytic amount of gallium trichloride (typically 5 mol%) initially produces a mixture of ortho- and para-brominated products. arkat-usa.orgresearchgate.net However, upon extended reaction times, this mixture isomerizes to afford a higher proportion of the thermodynamically more stable meta-isomer. arkat-usa.org For instance, the bromination of hexylbenzene (B86705) with bromine and GaCl₃ in methylcyclohexane (B89554) for 12 hours yields a mixture where the meta-isomer is the major product. arkat-usa.org This one-pot procedure simplifies the synthesis of meta-bromoalkylbenzenes, which would otherwise require multi-step processes. arkat-usa.org
A typical experimental procedure involves dissolving the alkylbenzene and GaCl₃ in a solvent like methylcyclohexane under an inert atmosphere. arkat-usa.org Bromine is then added, and the mixture is stirred at room temperature for a specified duration to allow for both bromination and subsequent isomerization. arkat-usa.org The reaction is then quenched, and the products are extracted and purified. arkat-usa.org
Influence of Steric Hindrance on Regioselectivity in Alkylbenzene Bromination
Steric hindrance plays a crucial role in directing the regioselectivity of alkylbenzene bromination catalyzed by GaCl₃. arkat-usa.org For alkylbenzenes with bulky substituents, such as isobutylbenzene and neopentylbenzene, the formation of the meta-brominated product is significantly favored. arkat-usa.org This is attributed to the steric bulk of the alkyl group hindering electrophilic attack at the ortho positions, thereby promoting isomerization to the less sterically crowded meta position. arkat-usa.orgrsc.org The difference in the ortho/para product ratio observed between toluene (B28343) and ethylbenzene (B125841) further illustrates this steric influence, with the larger ethyl group leading to a lower proportion of the ortho-isomer. arkat-usa.org
The table below summarizes the product distribution for the GaCl₃-catalyzed bromination of various alkylbenzenes, highlighting the effect of steric hindrance.
| Alkylbenzene | Reaction Time (h) | o-isomer (%) | m-isomer (%) | p-isomer (%) |
| Toluene | 12 | 26 | 32 | 42 |
| Ethylbenzene | 12 | 19 | 40 | 41 |
| Isobutylbenzene | 12 | 10 | 56 | 34 |
| Neopentylbenzene | 12 | 4 | 64 | 32 |
| Data sourced from a study on GaCl₃ catalyzed bromination of alkylbenzenes. arkat-usa.org |
Conversion of Dibromo- and Tribromoarenes to Monobromoarenes via GaCl₃ Catalysis
An interesting feature of GaCl₃ catalysis is its ability to facilitate the conversion of polybrominated arenes to monobrominated products. arkat-usa.orgresearchgate.net In the bromination of certain polymethylbenzenes, dibromo- and tribromoarenes are initially formed. arkat-usa.org These polybrominated compounds can then be converted into monobromoarenes upon prolonged reaction times. arkat-usa.org This suggests that under these catalytic conditions, subsequent brominations can be faster than the initial one, and the bromide group may act as an activating group. arkat-usa.org This phenomenon is particularly useful for the one-step synthesis of specific monobromoarenes that would otherwise be difficult to prepare. arkat-usa.org
Emerging Synthetic Strategies and Novel Reactants
Beyond classical electrophilic aromatic substitution, modern organic synthesis employs a variety of organometallic reagents to construct carbon-carbon and carbon-heteroatom bonds with high precision. These methods offer alternative pathways to brominated arenes and their derivatives.
Utilization of Organometallic Reagents in Brominated Arene Synthesis (e.g., Organocuprates, Knochel Reagents)
Organometallic reagents, such as organocuprates (Gilman reagents) and Knochel reagents (organozinc compounds), are powerful tools for the synthesis of functionalized aromatic compounds. pearson.commasterorganicchemistry.comorganic-chemistry.org Organocuprates, with the general formula R₂CuLi, are effective nucleophiles in SN2 reactions and can be used to form C-C bonds with aryl halides. masterorganicchemistry.com
Knochel reagents, which are highly functionalized organozinc halides, offer excellent functional group tolerance. organic-chemistry.orgrsc.org A significant advancement in their preparation is the use of iPrMgCl·LiCl for the bromine-magnesium exchange reaction, which proceeds efficiently at moderate temperatures. organic-chemistry.org This allows for the synthesis of a wide array of functionalized arylmagnesium reagents from the corresponding aryl bromides, which can then be transmetalated to form other organometallic species or used directly in coupling reactions. organic-chemistry.orguni-muenchen.de
The table below provides a brief overview of these organometallic reagents.
| Reagent Type | General Formula/Preparation | Key Features |
| Organocuprates (Gilman Reagents) | R₂CuLi | Strong nucleophiles for SN2 and conjugate additions. masterorganicchemistry.com |
| Knochel Reagents (Organozinc) | RZnX (often prepared with LiCl) | High functional group tolerance; prepared via direct insertion or halogen-metal exchange. organic-chemistry.orgorganic-chemistry.org |
Stereoselective Coupling Reactions for Chiral Alkynes
The development of stereoselective coupling reactions is crucial for the synthesis of enantiomerically pure molecules. nih.govnih.gov Organometallic reagents play a key role in these transformations. beilstein-journals.org For instance, chiral secondary alkylcopper reagents can be generated and undergo reactions with high retention of configuration. nih.gov
In the context of alkyne synthesis, the cross-coupling of bromoallenes with arylbromocuprates can produce chiral 3-aryl-1-alkynes with high regioselectivity and stereoselectivity. acs.org This method allows for the synthesis of enantiomerically enriched alkynes from optically active starting materials, providing a route to quaternary stereogenic centers. acs.org The use of Knochel-type reagents, such as RCu(CN)ZnCl·2LiCl, has also been explored for the preparation of functionalized 3-phenyl-1-alkynes. acs.org
Regioselectivity and Stereochemistry in Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and their application to substrates like this compound requires careful consideration of regioselectivity and stereochemistry.
Regioselectivity:
In cross-coupling reactions involving polyhalogenated aromatic compounds, the relative reactivity of the different halogen-substituted positions determines the regiochemical outcome. For a di-substituted benzene ring, selectivity is governed by a combination of steric and electronic effects. In the case of this compound, while there is only one halogen, regioselectivity becomes critical when considering subsequent reactions on the aromatic ring, such as C-H activation, or when the isobutylbenzene moiety is part of a more complex, poly-substituted system.
Generally, in palladium-catalyzed reactions like the Suzuki or Heck reaction, oxidative addition of the palladium catalyst to the carbon-bromine bond is the initial step. The electronic nature of other substituents on the benzene ring can influence the rate of this step. The isobutyl group is a weak electron-donating group, which might slightly deactivate the C-Br bond towards oxidative addition compared to an unsubstituted bromobenzene. However, steric hindrance is often a more dominant factor. In reactions where a second substitution is introduced onto the ring, the bulky isobutyl group will sterically hinder the ortho positions (2- and 4-positions), directing incoming reagents to the less hindered 5- and 6-positions.
In the context of polybrominated benzenes, it has been observed that the less sterically hindered bromine atom or the one at a more electron-deficient position reacts preferentially. d-nb.info For instance, in reactions of non-symmetric dibromobenzenes, vinyl groups proximal to a carbon-bromine bond have been shown to decrease the rate of Suzuki coupling at that position, acting as a coordinative control element. d-nb.info While this compound itself does not have competing halogens, these principles are fundamental when designing multi-step syntheses involving this scaffold.
Stereochemistry:
Stereochemistry in cross-coupling reactions is primarily a concern when a new chiral center is formed or when a pre-existing one is involved. For a reaction at the C-Br bond of this compound, the product is achiral unless the coupling partner itself is chiral.
However, if the coupling partner is a secondary alkylboron reagent, for example, a new stereocenter can be created. The stereochemical outcome (retention or inversion of configuration) of such reactions is highly dependent on the choice of ligands, the metal catalyst, and the reaction mechanism. contractpharma.com Studies on Suzuki cross-coupling reactions with secondary alkylboron nucleophiles have shown that stereoselectivity can be controlled, leading to either retention or inversion by selecting the appropriate phosphine (B1218219) ligand. contractpharma.com The transmetalation step is often stereodetermining. wuxiapptec.commanufacturingchemist.com For primary alkylboron nucleophiles, the transmetalation to palladium generally proceeds with retention of stereochemistry. manufacturingchemist.com
The table below summarizes key factors influencing selectivity in cross-coupling reactions applicable to this compound derivatives.
| Factor | Influence on Regioselectivity | Influence on Stereochemistry |
| Steric Hindrance | Directs substitution away from bulky groups (e.g., isobutyl group). Less hindered C-Br bonds react faster. d-nb.info | Can influence which face of a prochiral substrate reacts. |
| Electronic Effects | Electron-withdrawing groups can activate a C-Br bond to oxidative addition; electron-donating groups can deactivate it. d-nb.info | Can affect the stereochemical course (retention vs. inversion) in certain systems. manufacturingchemist.com |
| Ligands | Bulky, electron-rich phosphine ligands can enhance reactivity, sometimes altering regioselectivity. researchgate.net | Chiral ligands can induce enantioselectivity. The choice of ligand can determine stereochemical outcome (retention vs. inversion). contractpharma.com |
| Reaction Type | The inherent mechanism of the reaction (e.g., Suzuki, Heck, Sonogashira) dictates the general regiochemical and stereochemical preferences. researchgate.netresearchgate.net | The mechanism of the key bond-forming step (e.g., transmetalation, migratory insertion) is crucial. wuxiapptec.commanufacturingchemist.com |
Continuous-Flow Synthesis Approaches for Pharmaceutical Intermediates
The production of pharmaceutical intermediates like this compound is increasingly benefiting from the shift from traditional batch processing to continuous-flow chemistry. This technology involves pumping reagents through a network of tubes and reactors, offering numerous advantages for chemical synthesis. wuxiapptec.comaurigeneservices.com Flow chemistry has been successfully applied to key reactions in the synthesis of active pharmaceutical ingredients (APIs), including hydrogenations, nitrations, Grignard reactions, and palladium-catalyzed couplings. contractpharma.combeilstein-journals.org
For instance, the synthesis of aryl aldehydes from aryl bromides via palladium-catalyzed formylation has been effectively demonstrated in a continuous-flow setup using syngas (a mixture of carbon monoxide and hydrogen). d-nb.info Such a process allows for the safe handling of toxic gases at high pressures and temperatures, leading to high yields and intensified process conditions. d-nb.inforsc.org Similarly, the conversion of aryl bromides to valuable boronic acids has been streamlined using flow reactors. researchgate.net These examples highlight the potential for applying flow synthesis to transform this compound into a variety of other useful intermediates.
Advantages of Flow Chemistry for Reaction Control and Efficiency
Enhanced Reaction Control and Safety: Flow reactors, particularly microreactors, possess a very high surface-area-to-volume ratio. wuxiapptec.com This characteristic enables extremely efficient heat transfer, allowing for precise temperature control of even highly exothermic or endothermic reactions. aurigeneservices.com This minimizes the risk of thermal runaways and the formation of impurities that often occur in large batch reactors where temperature gradients are common. contractpharma.com Furthermore, the small internal volume of flow reactors means that only a minimal amount of hazardous material is present at any given moment, drastically improving process safety, especially when dealing with toxic reagents or unstable intermediates. contractpharma.comwuxiapptec.com The ability to operate safely at elevated temperatures and pressures can also lead to significantly accelerated reaction rates. d-nb.info
Improved Efficiency and Reproducibility: Continuous-flow systems offer superior mixing and precise control over residence time, leading to more consistent product quality and higher yields. researchgate.netaurigeneservices.com The automation inherent in flow chemistry ensures high run-to-run reproducibility. aurigeneservices.com The technology also allows for "telescoping" multiple reaction steps together without the need for intermediate isolation and purification, which reduces solvent usage, waste generation, and shortens development cycles. aurigeneservices.combeilstein-journals.org This process simplification can lead to substantial reductions in capital expenditure and operating costs. manufacturingchemist.com
The table below outlines the primary advantages of flow chemistry.
| Advantage | Description |
| Superior Heat Transfer | High surface-area-to-volume ratio allows for precise temperature control, enabling safe execution of highly exothermic reactions. wuxiapptec.comaurigeneservices.com |
| Enhanced Safety | Small reactor volumes minimize the quantity of hazardous materials and unstable intermediates at any one time. contractpharma.comwuxiapptec.com |
| Precise Control | Accurate control of parameters like residence time, temperature, pressure, and stoichiometry leads to higher selectivity and reproducibility. researchgate.netaurigeneservices.com |
| Increased Efficiency | Faster reaction times (due to higher temperatures/pressures) and the ability to telescope steps reduce overall process time. manufacturingchemist.combeilstein-journals.org |
| Facile Scalability | Production can be scaled up by running the system for longer periods or by "numbering-up" (running multiple reactors in parallel), bypassing the challenges of traditional scale-up. manufacturingchemist.com |
| Reduced Waste | Improved yields and the potential for solvent recycling lead to a more environmentally friendly process. manufacturingchemist.com |
Mechanistic Investigations of 1 Bromo 3 Isobutylbenzene Reactions
Electrophilic Aromatic Substitution Mechanisms
Electrophilic aromatic substitution (EAS) is a fundamental reaction type for benzene (B151609) and its derivatives. libretexts.org The reaction mechanism generally involves an initial attack by an electrophile on the electron-rich benzene ring to form a positively charged carbocation intermediate, known as a sigma complex or arenium ion. ksu.edu.sa This intermediate is stabilized by resonance. In a subsequent step, a proton is removed from the ring, restoring the stable aromatic system and resulting in a substituted benzene ring. libretexts.orgksu.edu.sa
In the case of 1-bromo-3-isobutylbenzene, the existing bromine and isobutyl groups on the aromatic ring influence the rate and position of subsequent electrophilic attacks. smolecule.com
Role of the Bromine Atom as a Reactive Site
The bromine atom in this compound plays a dual role in electrophilic aromatic substitution. Halogens are generally deactivating groups, meaning they decrease the rate of reaction compared to benzene itself. ksu.edu.sa This deactivation stems from the inductive effect, where the electronegative bromine atom withdraws electron density from the benzene ring, making it less nucleophilic and thus less reactive towards electrophiles. ksu.edu.sa
Influence of the Isobutyl Group on Reactivity and Molecular Interactions
The isobutyl group, as an alkyl group, influences the reactivity of the benzene ring through different effects. smolecule.com
Activating and Directing Effects : Alkyl groups are electron-donating and therefore activate the benzene ring towards electrophilic substitution, making it more reactive than benzene. ksu.edu.sasavemyexams.com This activation is a result of both the inductive effect and hyperconjugation. Consequently, the isobutyl group is an ortho, para-director, preferentially directing incoming electrophiles to the positions at carbons 2, 4, and 6 (with the isobutyl group at position 3).
Steric Hindrance : The isobutyl group is relatively bulky, which can cause steric hindrance. pearson.com This steric bulk can impede the approach of an electrophile to the ortho positions (positions 2 and 4). As a result, substitution at the para position (position 6) is often favored over the ortho positions, especially when the attacking electrophile is also large. masterorganicchemistry.com
The combined directing effects of the bromo and isobutyl groups determine the final substitution pattern. The isobutyl group is an activating group, while the bromo group is a deactivating group. In electrophilic aromatic substitution on a disubstituted benzene ring, the more strongly activating group generally controls the position of substitution. Thus, the isobutyl group will primarily direct incoming electrophiles to its ortho and para positions.
Table 1: Directing Effects of Substituents in Electrophilic Aromatic Substitution
| Substituent | Effect on Reactivity | Directing Influence | Primary Mechanism of Directing Effect |
|---|---|---|---|
| -Br (Bromo) | Deactivating | ortho, para | Resonance (electron donation) |
| -CH₂CH(CH₃)₂ (Isobutyl) | Activating | ortho, para | Inductive Effect & Hyperconjugation |
Nucleophilic Substitution Reactions of the Bromine Atom
Aryl halides like this compound are generally less reactive towards nucleophilic substitution than alkyl halides. This reduced reactivity is due to the stronger carbon-halogen bond in aryl halides and the delocalization of electrons in the benzene ring. ksu.edu.sa However, under specific conditions, the bromine atom can be replaced by a nucleophile. smolecule.com
Formation of Diverse Derivatives through Nucleophile Replacement
The replacement of the bromine atom allows for the synthesis of a wide array of derivatives. smolecule.com While direct substitution can be challenging, modern synthetic methods, particularly transition-metal-catalyzed cross-coupling reactions, have made this a versatile transformation.
Grignard Reagent Formation : this compound can react with magnesium metal in anhydrous ether to form the corresponding Grignard reagent, (3-isobutylphenyl)magnesium bromide. wisc.edumnstate.eduvaia.comlibretexts.org This organometallic compound is a powerful nucleophile and can be used to form new carbon-carbon bonds by reacting with various electrophiles like aldehydes, ketones, and carbon dioxide. wisc.edumnstate.edu
Cross-Coupling Reactions : This compound is a valuable substrate in palladium-catalyzed cross-coupling reactions. For instance, in the Suzuki-Miyaura coupling , it can be reacted with an organoboron compound in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. smolecule.comjove.commt.com Similarly, in the Negishi coupling , it is coupled with an organozinc reagent. smolecule.com These reactions are highly efficient for creating complex molecules from simpler precursors.
Common Reagents and Conditions (e.g., NaOH, KOH)
For direct nucleophilic substitution on aryl halides, forcing conditions are often necessary. The use of strong nucleophiles and high temperatures can facilitate the replacement of the bromine atom.
Hydroxides : Reagents such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) can be used to replace the bromine atom to form 3-isobutylphenol, typically requiring high temperatures and pressures.
Metal Catalysts : For cross-coupling reactions, a palladium catalyst is commonly employed. mt.com Examples include tetrakis(triphenylphosphine)palladium(0). jove.com These reactions also require a base, such as potassium carbonate, and are performed in a suitable solvent like tetrahydrofuran (B95107) (THF). jove.com
Table 2: Examples of Nucleophilic Substitution and Related Reactions
| Reaction Type | Reagents | Product Type |
|---|---|---|
| Grignard Formation | Mg, anhydrous ether | Organomagnesium halide |
| Suzuki-Miyaura Coupling | Vinylboronic acid pinacol (B44631) ester, Pd(PPh₃)₄, K₂CO₃ | Styrene derivative |
| Direct Nucleophilic Substitution | NaOH or KOH (high temp/pressure) | Phenol |
Oxidation Reactions of the Isobutyl Moiety
The isobutyl group of this compound can undergo oxidation, particularly at the benzylic position—the carbon atom directly attached to the aromatic ring. smolecule.com This position is susceptible to oxidation because the C-H bonds are weaker due to the stability of the resulting benzylic radical intermediate. libretexts.orgmasterorganicchemistry.com
Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or chromic acid (H₂CrO₄), are typically used for this transformation. libretexts.orgmasterorganicchemistry.com When an alkylbenzene with at least one benzylic hydrogen is treated with a strong oxidizing agent, the entire alkyl side chain is cleaved, and the benzylic carbon is oxidized to a carboxylic acid. libretexts.orgmasterorganicchemistry.com Therefore, the oxidation of this compound yields 3-bromobenzoic acid. masterorganicchemistry.com This reaction is a useful synthetic tool as it transforms an ortho, para-directing alkyl group into a meta-directing carboxylic acid group. libretexts.orgmasterorganicchemistry.com The mechanism is complex but is thought to initiate with the abstraction of a benzylic hydrogen to form a benzylic radical. masterorganicchemistry.commasterorganicchemistry.com
Table 3: Oxidation of the Isobutyl Group
| Starting Material | Oxidizing Agent | Major Product |
|---|---|---|
| This compound | Potassium Permanganate (KMnO₄) | 3-Bromobenzoic acid |
| This compound | Chromic Acid (H₂CrO₄/Jones Reagent) | 3-Bromobenzoic acid |
Transformation to Carboxylic Acids, Aldehydes, or Ketones
The conversion of this compound into carbonyl compounds is a fundamental transformation in organic synthesis. A primary method to achieve this involves the formation of an organometallic intermediate, typically a Grignard reagent. This is accomplished by reacting this compound with magnesium metal in an ethereal solvent like tetrahydrofuran (THF). The resulting Grignard reagent, 3-isobutylphenylmagnesium bromide, is a potent nucleophile.
Subsequent reaction of this organometallic species with carbon dioxide (CO₂), often introduced as a gas or in solid form (dry ice), followed by an acidic workup, yields 3-isobutylbenzoic acid. This carboxylation process is a highly reliable method for introducing a carboxylic acid group onto an aromatic ring.
To synthesize the corresponding aldehyde, 3-isobutylbenzaldehyde, the Grignard reagent can be treated with an appropriate formylating agent, such as N,N-dimethylformamide (DMF). The reaction proceeds through a tetrahedral intermediate which, upon acidic hydrolysis, collapses to form the aldehyde.
The synthesis of ketones can be achieved by reacting the Grignard reagent with a suitable nitrile or an acid chloride. For example, reaction with a nitrile (R-C≡N) followed by hydrolysis yields a ketone of the structure (3-isobutylphenyl)-CO-R.
Table 1: Synthesis of Carbonyl Compounds from this compound
| Starting Material | Reagents | Product | Typical Conditions |
|---|
Reduction Reactions of this compound
Reduction reactions of this compound primarily focus on the cleavage of the carbon-bromine (C-Br) bond, a process known as hydrodebromination or simply reduction. This transformation is key for removing the bromine functionality when it is no longer needed in a synthetic sequence.
The principal reduced form derived from this compound is isobutylbenzene (B155976). This reaction effectively replaces the bromine atom with a hydrogen atom, converting the aryl halide into the corresponding alkane-substituted benzene. This process is valuable in multi-step syntheses where the bromine atom was initially used to direct substitution patterns or to enable specific coupling reactions.
Several methods are available for the reduction of aryl halides like this compound.
Catalytic Hydrogenation: This method involves the use of hydrogen gas (H₂) in the presence of a metal catalyst. Palladium on carbon (Pd/C) is a common and effective catalyst for this purpose. The reaction is typically carried out in a solvent like ethanol (B145695) or ethyl acetate, often with the addition of a base (e.g., NaOH or Et₃N) to neutralize the HBr formed during the reaction.
Hydride Reagents: While powerful reducing agents like lithium aluminum hydride (LiAlH₄) can cleave C-Br bonds, they are often too reactive and may not be selective, especially in the presence of other functional groups. Milder hydride sources are sometimes employed, or the reduction can be achieved via the Grignard reagent. Quenching the Grignard reagent (3-isobutylphenylmagnesium bromide) with a proton source, such as water or dilute acid, will result in the formation of isobutylbenzene.
Table 2: Reduction of this compound
| Reagent System | Product | Description |
|---|---|---|
| H₂, Pd/C, Base | Isobutylbenzene | Catalytic hydrogenation cleaves the C-Br bond. |
Conversion to Alkanes or Other Reduced Forms
Cross-Coupling Reactions Involving this compound
This compound is an excellent substrate for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon bonds. smolecule.com These reactions have revolutionized the synthesis of complex organic molecules, including pharmaceuticals and materials.
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions. libretexts.org It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or boronic ester, in the presence of a palladium catalyst and a base. libretexts.orgnsf.gov this compound can be coupled with a wide variety of aryl or vinyl boronic acids to generate biaryl compounds or styrenyl derivatives, respectively. smolecule.comjove.com
The catalytic cycle involves three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, transmetalation of the organic group from the boron atom to the palladium center, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst. libretexts.org The choice of catalyst, ligand, base, and solvent is crucial for achieving high yields and selectivity. nih.gov
The Negishi coupling provides a complementary method for carbon-carbon bond formation, utilizing organozinc reagents instead of organoboron compounds. smolecule.comorganic-chemistry.org This reaction also proceeds via a palladium- or nickel-catalyzed cycle similar to the Suzuki coupling. illinois.eduorgsyn.org
To perform a Negishi coupling, this compound is reacted with an organozinc reagent (R-ZnX), which can be prepared from the corresponding organolithium or Grignard reagent. The use of organozinc reagents expands the scope of accessible products, as they often exhibit different reactivity and functional group tolerance compared to organoboron compounds. smolecule.comresearchgate.net This makes Negishi coupling a valuable alternative for synthesizing complex molecules where Suzuki coupling might be less effective. libretexts.org
Table 3: Cross-Coupling Reactions with this compound
| Reaction Name | Coupling Partner | Catalyst System | Product Type |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Aryl/Vinyl Boronic Acid | Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) | Biaryls, Styrenes |
| Negishi Coupling | Organozinc Reagent | Pd or Ni catalyst (e.g., Pd(dppf)Cl₂) | Biaryls, Alkylated Arenes |
Suzuki-Miyaura Coupling for Carbon-Carbon Bond Formation
Computational Chemistry for Mechanistic Elucidation
Computational chemistry offers a theoretical lens to examine molecular structures, properties, and reactivity at the atomic level. For this compound, computational methods are instrumental in dissecting the electronic and steric factors that govern its chemical behavior. These in-silico studies can model reaction intermediates and transition states that may be too fleeting to be observed experimentally. By calculating the energies of these species, chemists can map out the potential energy surface of a reaction, identifying the most likely pathways and predicting the distribution of products.
Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of atoms and molecules based on the electron density. researchgate.net This approach provides a balance between accuracy and computational cost, making it suitable for studying relatively large molecules like this compound.
The following table presents illustrative Mulliken and Natural Population Analysis (NPA) charges for the carbon atoms of bromobenzene (B47551), calculated using DFT. These values provide a baseline for understanding the electronic effects of the bromine substituent.
| Atomic Position | Mulliken Charge (e) | Natural Population Analysis (NPA) Charge (e) |
|---|---|---|
| C-ipso (C-Br) | -0.043 | -0.043 |
| C-ortho | -0.082 | -0.109 |
| C-meta | -0.070 | -0.068 |
| C-para | -0.076 | -0.084 |
Note: The data in this table is based on calculations for bromobenzene and serves as an illustrative example. The actual charge distribution in this compound would be influenced by the presence of the isobutyl group.
Furthermore, DFT is instrumental in modeling transition states, which are the highest energy points along a reaction coordinate. nih.govmasterorganicchemistry.com The energy of the transition state determines the activation energy of a reaction, and thus its rate. uomustansiriyah.edu.iq For electrophilic aromatic substitution reactions of this compound, DFT calculations can be used to model the transition states for electrophilic attack at the different available positions on the benzene ring (ortho, meta, and para relative to the substituents). By comparing the energies of these different transition states, the preferred reaction pathway and the resulting regioselectivity can be predicted. nih.gov
Regioselectivity refers to the preference for a reaction to occur at one position over another. uomustansiriyah.edu.iq In the case of this compound, the two substituents on the benzene ring—the bromo group and the isobutyl group—exert competing directing effects in electrophilic aromatic substitution reactions. The isobutyl group is an activating, ortho-, para-director due to its electron-donating inductive and hyperconjugation effects. libretexts.org Conversely, the bromine atom is a deactivating, yet ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org
DFT calculations can provide a quantitative prediction of the regioselectivity by comparing the activation energies for electrophilic attack at each of the non-substituted carbon atoms of the benzene ring. diva-portal.org The position with the lowest activation energy barrier will be the kinetically favored site of reaction. nih.gov Computational studies on the nitration of toluene (B28343), a similar alkylbenzene, have shown that the experimental regioselectivity can be challenging to reproduce with simple implicit solvent models, highlighting the complexity of these predictions. nih.gov
The following table outlines the expected directing effects of the individual substituents in this compound and the predicted outcome for electrophilic attack based on a qualitative combination of these effects.
| Substituent | Electronic Effect | Directing Influence | Predicted Favored Positions for Electrophilic Attack |
|---|---|---|---|
| Bromo | Inductively withdrawing, resonance donating | Deactivating, ortho-, para-director | Positions 2, 4, 6 |
| Isobutyl | Inductively donating, hyperconjugation | Activating, ortho-, para-director | Positions 2, 4, 6 |
Note: The numbering of the positions is relative to the bromo group at position 1 and the isobutyl group at position 3.
Computational models can refine these qualitative predictions by providing quantitative energy differences between the transition states leading to the different regioisomers. For example, a DFT study on the electrophilic substitution of a related system could calculate the relative energies of the transition states for attack at the C2, C4, C5, and C6 positions of this compound. The results of such a study would provide a more precise prediction of the major product(s) of the reaction.
Applications and Derivatives in Advanced Chemical Research
Role as an Intermediate in Complex Organic Molecule Synthesis
1-Bromo-3-isobutylbenzene is a valuable intermediate in organic synthesis due to the distinct reactivity of its functional groups. myskinrecipes.comlookchem.com The bromine atom, being a good leaving group, makes the compound amenable to various nucleophilic substitution reactions. Furthermore, it is a key component in transition metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, which are fundamental for the creation of carbon-carbon bonds in complex molecular frameworks. rsc.orgfacs.websitenih.govchemrxiv.org The reactivity of aryl bromides in these palladium-catalyzed couplings is a well-established principle in organic chemistry. rsc.org The isobutyl group, while less reactive, sterically and electronically influences the outcomes of reactions on the aromatic ring, providing a level of control in multi-step syntheses.
Pharmaceutical Research and Development
The isobutylphenyl moiety is a recognized structural feature in many pharmaceutical compounds, and this compound serves as a crucial starting material in this field. lookchem.comsmolecule.com
| Property | Value |
|---|---|
| Molecular Formula | C10H13Br nih.gov |
| Molecular Weight | 213.11 g/mol nih.gov |
| Primary Use | Intermediate in organic and pharmaceutical synthesis myskinrecipes.com |
As a precursor, this compound is instrumental in the synthesis of Active Pharmaceutical Ingredients (APIs). Its structure provides a scaffold that can be elaborated through various chemical transformations to produce biologically active molecules. The ability to participate in reactions that form new carbon-carbon and carbon-heteroatom bonds makes it a versatile building block for medicinal chemists.
Researchers have focused on synthesizing derivatives of this compound to develop new therapeutic agents with improved properties. For instance, the isobutylphenyl group is a key component of many anti-inflammatory drugs. tandfonline.com By modifying the core structure of this compound, new compounds with potentially enhanced anti-inflammatory and analgesic activities can be created. One study detailed the synthesis of 3-arylidene-5-(4-isobutylphenyl)-2(3H)-furanones, which showed promising anti-inflammatory effects. tandfonline.com Another research effort focused on creating new 1,3-thiazolidine-4-one derivatives of ibuprofen (B1674241), a related structural analog, to improve its anti-inflammatory and antioxidant profile. mdpi.com
The structural elements derived from this compound can influence how a drug is metabolized and its pharmacokinetic profile. The lipophilicity and steric bulk of the isobutyl group can affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties.
A critical aspect of drug development is understanding how a new chemical entity interacts with metabolic enzymes, particularly the Cytochrome P450 (CYP) family. mdpi.com Compounds containing the isobutylphenyl moiety have been studied for their potential to inhibit key CYP enzymes like CYP1A2 and CYP2D6. smolecule.com Inhibition of these enzymes can lead to significant drug-drug interactions. mdpi.commedicinacomplementar.com.br For example, research has shown that certain compounds can inhibit CYP1A2 and CYP2D6, which are responsible for the metabolism of a wide range of drugs. nih.govnih.gov Understanding the inhibitory potential of derivatives of this compound against these enzymes is crucial for predicting their safety and interaction profiles. mdpi.com
| Enzyme | Known Role in Drug Metabolism | Potential for Inhibition by Isobutylphenyl-containing Compounds |
|---|---|---|
| CYP1A2 | Metabolizes various xenobiotics, including caffeine (B1668208) and some medications. nih.gov | Inhibition has been noted for some compounds with this structural motif. smolecule.com |
| CYP2D6 | Metabolizes a large number of prescription drugs, including antidepressants and beta-blockers. nih.gov | Inhibition has been observed, which can affect the pharmacokinetics of co-administered drugs. smolecule.com |
The synthesis of the widely used non-steroidal anti-inflammatory drug (NSAID) Ibuprofen offers a compelling case study of the utility of a structural analog, 1-Bromo-4-isobutylbenzene (B1275543). nih.gov While the classic Boots process for Ibuprofen synthesis starts with isobutylbenzene (B155976), alternative and greener methods have been developed that utilize halogenated intermediates. scheikundeinbedrijf.nlaip.orgsciencesnail.com
One notable method involves the carbonylation of 1-bromo-4-isobutylbenzene. bloomtechz.comsci-hub.box This process uses a palladium catalyst to introduce a carbonyl group, directly forming an ibuprofen precursor. Another approach involves a Suzuki-Miyaura cross-coupling reaction between 1-bromo-4-isobutylbenzene and a vinylboronic acid ester to produce 4-isobutylstyrene, a key intermediate that can then be converted to Ibuprofen. nih.govjove.comjove.com A Chinese patent describes a method involving a coupling reaction between 1-bromo-4-isobutylbenzene and methyl 2-chloropropionate using a nickel catalyst to generate an ibuprofen ester, which is then hydrolyzed to the final product. google.com These examples underscore the industrial significance of bromo-isobutylbenzene isomers as pivotal starting materials in the efficient synthesis of important pharmaceuticals. google.comgoogle.comcentral.edu
Impact on Drug Metabolism and Pharmacokinetics
Agrochemical Research for Pest Control
In the field of agricultural science, this compound serves as a valuable precursor for the development of new agrochemicals. The compound's reactivity is a key factor in creating innovative formulations aimed at managing common agricultural pests.
The chemical structure of this compound is instrumental in the synthesis of novel agrochemical formulations. Research has focused on utilizing it as a starting material to create compounds with enhanced effectiveness against various pests. The reactivity of the bromine atom allows for its participation in various chemical reactions, facilitating the generation of new molecules with potential pesticidal properties. Studies have demonstrated that derivatives synthesized from this compound can lead to formulations with increased efficacy in pest control applications.
Material Science Applications
This compound is also explored for its potential in material science. smolecule.commyskinrecipes.com It serves as a foundational component in the creation of specialized materials, including functional polymers and liquid crystals. smolecule.commyskinrecipes.com
The compound is employed as a building block in the synthesis of specialty chemicals and materials. smolecule.com Its structural characteristics make it a suitable intermediate for creating polymers and other functional materials with specific desired properties. myskinrecipes.com Researchers utilize its reactivity to incorporate the isobutylphenyl moiety into larger polymeric structures, contributing to the development of materials for various industrial applications. myskinrecipes.com
There is research interest in incorporating modifications of this compound into the structure of liquid crystals. smolecule.com The introduction of this and similar aromatic building blocks can influence the mesomorphic properties of the final liquid crystal materials. smolecule.comambeed.com While specific studies on this compound are limited, the principle of using substituted benzene (B151609) derivatives is established in the field of liquid crystal research. ambeed.comju.edu.jo
Development of Functional Materials and Polymers
Biochemical Studies and Pathway Investigation
In biochemistry and medicinal chemistry, this compound and its derivatives are utilized as tools for research. smolecule.com The compound serves as a precursor in the synthesis of molecules designed to interact with biological systems, aiding in the study of various cellular processes. google.com
This compound is a useful compound for investigating biochemical interactions and pathways. smolecule.com Its ability to be chemically modified allows for the creation of derivatives that can interact with or modify proteins and enzymes. This makes it a valuable tool for studying cellular mechanisms and drug interactions. For instance, it has been identified as a precursor in the synthesis of molecules that inhibit certain cytochrome P450 enzymes, which are crucial in drug metabolism. smolecule.com Furthermore, it has been used as an intermediate in the synthesis of monoacylglycerol lipase (B570770) (MGL) modulators, which are studied for their effects on the endocannabinoid system. google.com The development of such specific molecules allows researchers to probe the function of enzymes and signaling pathways within the cell. google.comresearchgate.net
Modification of Proteins or Enzymes
The utility of this compound extends into the realm of biochemical research, particularly in the investigation of protein and enzyme interactions. While detailed, specific examples of its direct use in the covalent modification of proteins or enzymes are not extensively documented in publicly available research, its chemical properties make it a compound of interest for such applications.
The presence of a bromine atom on the benzene ring provides a reactive site for nucleophilic substitution reactions. This characteristic is fundamental to its potential application in protein modification, where nucleophilic residues of amino acids (such as cysteine, lysine, or histidine) could theoretically react with the compound, leading to the formation of a covalent bond. This process, known as bioconjugation, is a cornerstone of chemical biology for developing chemical probes to study protein function, localization, and interactions within complex biological systems.
General statements in the scientific literature suggest that this compound can be utilized to modify proteins or enzymes, which would make it a valuable tool in the study of cellular mechanisms and drug interactions. The isobutyl group, with its steric bulk and electron-donating properties, would influence the compound's reactivity and its binding affinity to target proteins.
One area where the interaction of this compound with enzymes has been noted is in the study of cytochrome P450 enzymes. Research has identified it as an inhibitor of CYP1A2 and CYP2D6. smolecule.com This inhibitory activity, while not a covalent modification, underscores the compound's ability to interact with the active sites of enzymes, a prerequisite for any potential covalent modification. This interaction can have significant implications for drug metabolism and pharmacokinetics. smolecule.com
Although direct evidence of this compound being used as a chemical probe for protein labeling is scarce, the fundamental chemistry of the molecule supports its potential for such applications. Further research would be required to synthesize derivatives of this compound that are optimized for specific protein labeling experiments, for instance, by incorporating reporter tags or other functional groups to facilitate detection.
Analytical and Spectroscopic Characterization in Research
Advanced Spectroscopic Techniques for Structural Confirmation (e.g., NMR, HPLC, LC-MS, UPLC)
Spectroscopy is the cornerstone for the structural elucidation of newly synthesized or isolated compounds. For 1-Bromo-3-isobutylbenzene, a combination of nuclear magnetic resonance (NMR) spectroscopy and hyphenated chromatographic-spectrometric techniques provides unambiguous structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy is the most powerful tool for determining the precise arrangement of atoms in this compound. Both ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework.
¹H NMR: The proton NMR spectrum displays characteristic signals that correspond to the different types of protons in the molecule. The isobutyl group gives rise to a doublet for the six equivalent methyl (CH₃) protons, a multiplet for the single methine (CH) proton, and another doublet for the two benzylic methylene (B1212753) (CH₂) protons. The aromatic protons appear as a complex multiplet in the downfield region due to the influence of the bromo and isobutyl substituents on the benzene (B151609) ring.
Table 1: ¹H NMR Spectral Data for this compound This table is interactive. Click on the headers to sort.
| Chemical Shift (δ) (ppm) | Multiplicity | Integration | Assignment | Source(s) |
|---|---|---|---|---|
| 0.89 - 0.92 | d | 6H | Isobutyl -CH(CH₃ )₂ | ambeed.comarkat-usa.org |
| 1.72 - 1.91 | m / septet | 1H | Isobutyl -CH (CH₃)₂ | ambeed.comarkat-usa.org |
| 2.43 - 2.58 | d | 2H | Benzylic -CH₂ - | ambeed.com |
d = doublet, m = multiplet, septet = septet
¹³C NMR: The carbon NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule, including the aromatic carbons and those of the isobutyl group.
High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Mass Spectrometry (LC-MS), and Ultra-Performance Liquid Chromatography (UPLC) are essential for verifying the purity of this compound and for its analysis in complex mixtures. These reverse-phase (RP) HPLC methods typically use a mobile phase consisting of a mixture of acetonitrile (B52724) and water, sometimes with an acid modifier like phosphoric or formic acid for MS-compatible applications. sielc.comsielc.com UPLC, which employs smaller particle size columns, offers faster and higher-resolution separations. sielc.comsielc.com When coupled with a mass spectrometer (LC-MS), this technique not only separates the compound but also provides its molecular weight, further confirming its identity. bldpharm.com Documentation for this compound often confirms the availability of data from these techniques for purity verification. bldpharm.com
Chromatographic Methods for Purification and Analysis (e.g., Silica (B1680970) Gel Chromatography)
Following its synthesis, this compound must be isolated from unreacted starting materials, by-products, and catalysts. Flash column chromatography using silica gel is the most commonly reported method for its purification. arkat-usa.orgbeilstein-journals.org In this technique, the crude reaction mixture is loaded onto a column packed with silica gel, and a non-polar solvent system, typically hexane (B92381) or a mixture of hexane and a slightly more polar solvent like ethyl acetate, is used as the eluent. ambeed.combeilstein-journals.org The components of the mixture separate based on their differing affinities for the stationary phase (silica gel) and the mobile phase (eluent), allowing for the isolation of this compound as a pure, often colorless, oil. ambeed.com
Table 2: Examples of Silica Gel Chromatography for this compound Purification This table is interactive. Click on the headers to sort.
| Starting Materials | Eluent System | Yield | Source(s) |
|---|---|---|---|
| 3-isobutylphenylamine | Ethyl acetate: heptane (B126788) (0:100 to 10:90) | 57% | ambeed.com |
| 1-bromo-3-(2-methyl-1-propenyl)benzene, H₂, PtO₂ | n-hexane | 34% | arkat-usa.org |
| Not specified | Hexane | Not specified |
Experimental Design and Statistical Analysis in Synthetic Yields
To ensure that the synthesis of this compound is efficient, cost-effective, and reproducible, modern chemical research employs statistical methodologies to optimize reaction conditions and validate results.
Design of Experiments (DoE) is a systematic approach used to determine the relationship between factors affecting a process and the outcome of that process. For a chemical synthesis, this involves identifying key variables (e.g., temperature, reaction time, catalyst concentration, solvent polarity) and systematically varying them to find the conditions that maximize the yield and purity of the product. For instance, in the synthesis of this compound via Friedel-Crafts alkylation, a DoE approach could be used to optimize factors like the choice of Lewis acid, temperature, and solvent to minimize the formation of unwanted polyalkylated byproducts.
Once data from a DoE study is collected, Analysis of Variance (ANOVA) is a statistical tool used to assess which variables have a significant impact on the synthetic yield. By comparing the variance within groups to the variance between groups, ANOVA can determine whether the observed differences in yield are statistically significant or simply due to random chance. google.com This method is widely used in chemical and pharmaceutical research to validate experimental results. mdpi.comnih.gov
Following the identification of significant variables by ANOVA, Response Surface Methodology (RSM) can be used to find the optimal conditions. RSM uses a sequence of designed experiments to build a mathematical model that describes the relationship between the experimental variables and the response (e.g., yield). This model can then be used to predict the combination of factors that will result in the maximum yield. researchgate.net This is particularly useful for fine-tuning reaction conditions to achieve peak performance in the synthesis of specialty chemicals. researchgate.net
In any synthetic procedure, ensuring batch-to-batch consistency is critical. Grubbs' test is a statistical method used to detect outliers in a dataset. When multiple batches of this compound are synthesized, this test can be applied to the yield data to identify any results that deviate significantly from the others. Identifying an outlier can signal an underlying issue with the experimental procedure for a specific batch, helping researchers to maintain high standards of reproducibility and data integrity.
Table of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Acetonitrile |
| Ethyl acetate |
| Formic acid |
| Heptane |
| Hexane |
| Phosphoric acid |
| 1-bromo-3-(2-methyl-1-propenyl)benzene |
| 3-(2-bromophenyl)-2,2-dimethylpropanoic acid |
Future Directions and Research Opportunities
Exploration of Novel Catalytic Systems for Greener Synthesis
The traditional synthesis of 1-Bromo-3-isobutylbenzene often involves electrophilic aromatic substitution, such as the bromination of isobutylbenzene (B155976) using bromine with a catalyst like iron(III) bromide. While effective, these methods can generate significant waste. The future of its synthesis lies in the development of more environmentally friendly or "green" catalytic systems.
Key research areas include:
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and, in some cases, improve yields compared to conventional heating methods. rsc.orgrsc.org
Eco-Friendly Catalysts: Research into catalysts that are recyclable and operate under milder conditions is crucial. mdpi.com For instance, the use of palladium-based catalysts in coupling reactions involving similar aryl bromides has shown promise, with parameters like ligand selection and solvent optimization being key to success. A move towards using more abundant and less toxic metals as catalysts is also a significant trend. scispace.com
Flow Chemistry: Continuous flow processing offers advantages over traditional batch methods, including improved safety, efficiency, and scalability. beilstein-journals.org Implementing flow chemistry for the synthesis of this compound could lead to more sustainable industrial production.
A comparison of traditional versus potential greener synthetic approaches is highlighted in the table below.
| Feature | Traditional Synthesis (e.g., Friedel-Crafts) | Greener Catalytic Approaches |
| Catalyst | Stoichiometric Lewis acids (e.g., AlCl₃, FeBr₃) | Catalytic amounts of recyclable metals (e.g., Pd, Cu) or organocatalysts |
| Solvent | Often uses halogenated or volatile organic solvents | Aims for solvent-free conditions or use of benign solvents like water or ethanol (B145695) |
| Waste | High Process Mass Intensity (PMI) due to catalyst and solvent waste | Lower PMI due to catalyst recycling and reduced solvent use |
| Energy | Often requires prolonged heating | Can be accelerated by microwave or flow conditions, potentially reducing energy consumption |
| Atom Economy | Can be low due to the use of stoichiometric reagents | Higher atom economy is a key goal, maximizing the incorporation of starting materials into the final product |
This table provides a generalized comparison of synthetic approaches.
In-depth Mechanistic Studies of Biological Interactions
While this compound itself is primarily an intermediate, its derivatives have shown significant biological activity. For instance, it is a known precursor in the synthesis of molecules with potential therapeutic properties. smolecule.comlookchem.com Future research will likely focus on elucidating the precise mechanisms through which its derivatives interact with biological targets.
Key areas for investigation include:
Enzyme Inhibition Studies: Derivatives of this compound have been identified as inhibitors of enzymes like cytochrome P450, which is crucial for drug metabolism. smolecule.com More detailed studies are needed to understand the structure-activity relationships and the potential for developing more selective and potent inhibitors.
Receptor Binding Assays: As a scaffold for new drugs, understanding how modifications to the this compound structure affect binding to specific biological receptors is essential for rational drug design.
Hybrid Molecule Development: There is a growing trend in creating hybrid molecules that combine different pharmacophores to achieve synergistic effects. rsc.orgnih.gov this compound can serve as a linking scaffold for such hybrids, and mechanistic studies will be vital to validate their intended mode of action. For example, derivatives have been incorporated into compounds targeting cancer and inflammatory pathways. nih.govacs.org
Expansion of Applications in Emerging Fields
The utility of this compound is not limited to pharmaceuticals. Its unique electronic and structural properties make it a candidate for applications in materials science and other emerging technologies. smolecule.commyskinrecipes.com
Potential future applications include:
Organic Electronics: Aryl halides are fundamental building blocks for organic semiconductors, which are used in applications like organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The specific substitution pattern of this compound could be exploited to tune the electronic properties of new materials.
Liquid Crystals: Modifications of the this compound structure have been explored for their potential use in liquid crystals, which are essential for display technologies. smolecule.com
Agrochemicals: The compound can serve as a precursor for novel pesticides and herbicides. Research in this area would focus on creating effective and environmentally safer agrochemical formulations.
Development of High-Throughput Screening for Derivatives
To accelerate the discovery of new applications for this compound, high-throughput screening (HTS) methodologies are essential. HTS allows for the rapid testing of large libraries of compounds for a specific biological activity or physical property.
Future developments in this area could involve:
Combinatorial Chemistry: Using this compound as a starting scaffold, combinatorial chemistry techniques can be employed to generate large libraries of derivatives with diverse functional groups.
Automated Screening Assays: The development of automated, miniaturized assays, often in 96- or 384-well plate formats, can rapidly screen these libraries for desired properties. nih.gov This is particularly relevant for identifying new drug candidates or materials with specific characteristics.
In Silico Screening: Computational methods, such as molecular docking, can pre-screen virtual libraries of derivatives to predict their binding affinity to biological targets, thereby prioritizing which compounds to synthesize and test in the lab. nih.gov This approach saves time and resources.
The table below outlines potential screening targets for derivatives of this compound.
| Application Area | Screening Target | Example Assay |
| Medicinal Chemistry | Enzyme Inhibition (e.g., COX-2, Cytochrome P450) | Biochemical or cell-based activity assays acs.org |
| Receptor Binding | Radioligand binding assays | |
| Anticancer Activity | Cell viability assays (e.g., MTT, AlamarBlue) against cancer cell lines rsc.orgnih.gov | |
| Materials Science | Electronic Properties | Measurement of conductivity, charge mobility in thin films |
| Liquid Crystal Phases | Polarized optical microscopy, differential scanning calorimetry | |
| Agrochemicals | Herbicidal/Pesticidal Activity | Whole-organism assays on target pests or weeds |
This table illustrates potential high-throughput screening applications for derivatives.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 1-bromo-3-isobutylbenzene, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via Friedel-Crafts alkylation of bromobenzene derivatives using isobutyl halides in the presence of Lewis acids (e.g., AlCl₃). Optimization of solvent polarity (e.g., dichloromethane vs. nitrobenzene) and temperature (0–25°C) is critical to minimize polyalkylation byproducts . For brominated intermediates, halogen exchange reactions with N,N’-dibromo-5,5-dimethylhydantoin in acidic media may enhance regioselectivity .
Q. How can researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use gas chromatography (GC) with flame ionization detection (>98% purity threshold) and nuclear magnetic resonance (NMR) spectroscopy. Key NMR signals include:
- ¹H NMR : δ 1.0–1.2 ppm (isobutyl CH₃), δ 2.5–2.7 ppm (benzylic CH₂), and aromatic protons split into distinct patterns due to bromine’s deshielding effect .
- ¹³C NMR : Aromatic carbons near 120–140 ppm and isobutyl carbons at 20–30 ppm .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer : Store in airtight containers at 2–8°C to prevent degradation. Use fume hoods for handling, as brominated aromatics may release toxic vapors (e.g., HBr) under heat. Personal protective equipment (PPE) like nitrile gloves and safety goggles is mandatory .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectroscopic data (e.g., unexpected splitting in NMR) for this compound derivatives?
- Methodological Answer : Contradictions may arise from steric hindrance altering rotational freedom or impurities. Strategies include:
- 2D NMR (COSY, NOESY) : To confirm coupling networks and spatial proximity of substituents .
- High-resolution mass spectrometry (HRMS) : To rule out isotopic interference or unexpected adducts .
- Crystallography : Single-crystal X-ray diffraction provides definitive structural confirmation .
Q. What strategies optimize catalytic systems for coupling reactions involving this compound?
- Methodological Answer : Palladium-based catalysts (e.g., Pd(PPh₃)₄) are effective for Suzuki-Miyaura cross-couplings. Key parameters:
- Ligand selection : Bulky ligands (e.g., SPhos) improve selectivity for hindered aryl bromides .
- Solvent optimization : Mixed solvents (toluene/ethanol) balance solubility and reaction kinetics .
- Microwave-assisted synthesis : Reduces reaction time (e.g., 30 min at 120°C vs. 24 hrs conventional heating) .
Q. How do steric and electronic effects of the isobutyl group influence the reactivity of this compound in electrophilic substitution?
- Methodological Answer : The isobutyl group acts as an electron-donating substituent via hyperconjugation, directing electrophiles to the para position. However, steric bulk reduces reaction rates. Computational studies (DFT) using Gaussian software can model charge distribution and transition states to predict regioselectivity .
Data Analysis & Experimental Design
Q. What statistical methods are recommended for analyzing reproducibility issues in synthetic yields?
- Methodological Answer : Implement Design of Experiments (DoE) to identify critical variables (e.g., temperature, catalyst loading). Use ANOVA to assess significance and response surface methodology (RSM) for optimization . For batch-to-batch variability, Grubbs’ test identifies outliers in yield datasets .
Q. How can researchers validate the environmental stability of this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated degradation studies:
- Thermal stress : 40°C/75% RH for 4 weeks, monitoring via HPLC .
- Light exposure : Use ICH Q1B guidelines with UV/visible light chambers to assess photodegradation .
Tables of Key Data
| Property | Value/Description | Reference |
|---|---|---|
| Boiling Point | 143–144°C (at 1 atm) | |
| Density | 1.179 g/cm³ | |
| GC Purity Threshold | >98.0% (flame ionization detection) | |
| Typical NMR Shifts | ¹H: δ 1.0–1.2 (CH₃), δ 2.5–2.7 (CH₂) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
